2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound features a pyrazole moiety, which is known for its diverse biological activities. The structure includes an ethylamine linker connecting the pyrazole to a nicotinonitrile core, suggesting potential pharmacological applications.
The synthesis and characterization of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile have been explored in various studies focusing on the chemistry of pyrazole derivatives and their bioactive properties. Recent literature highlights its synthesis through multicomponent reactions involving pyrazole, ethylamine, and nicotinonitrile precursors, emphasizing its relevance in medicinal chemistry .
This compound can be classified as:
The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile can be achieved through several methods:
The reaction conditions may vary depending on the specific reagents used, but generally include:
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile can undergo various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity. For example:
The mechanism of action for compounds like 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile often involves interaction with biological targets such as enzymes or receptors:
Studies indicate that pyrazole derivatives exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
The potential applications of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile include:
Nicotinonitrile-pyrazole hybrids exhibit exceptional versatility in molecular recognition due to their dual hydrogen bonding capacity and polarized electron systems. The 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile structure features three key elements:
Table 1: Structural Properties of Key Nicotinonitrile-Pyrazole Hybrids
| Compound | Molecular Formula | Molecular Weight (g/mol) | Notable Features | PubChem CID |
|---|---|---|---|---|
| 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile | C₁₁H₁₂N₆ | 228.26 | Bifunctional pharmacophore, flexible linker | - |
| 2-(1H-pyrazol-1-yl)nicotinonitrile | C₉H₆N₄ | 170.17 | Minimal hybrid scaffold | 28367834 |
| KR-62436 (Related analog) | C₁₄H₁₅N₇O | 297.32 | Clinical-stage DPP-4 inhibitor | - |
Experimental data reveals that such hybrids maintain optimal Lipinski parameters (cLogP: 1.8-2.3; TPSA: 65-85Ų; HBD: 1-2; HBA: 4-6), enhancing their drug-likeness. X-ray crystallography of analogous compounds demonstrates that the pyrazole-nitrogen atoms preferentially coordinate with catalytic lysine residues in kinases, while the cyanopyridine moiety occupies hydrophobic regions adjacent to the ATP-binding pocket. This dual-targeting capability underpins their exceptional target affinity at nanomolar concentrations [1] [6].
The pyrazole component in 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile serves as a bioisostere for purine nucleobases, enabling competitive inhibition of ATP-dependent kinases. Mechanistic studies of structurally similar compounds reveal three primary biological actions:
Table 2: Biological Activity Profile of Pyrazole-Nicotinonitrile Hybrids
| Biological Target | Assay System | Key Activity | Potency (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| Dipeptidyl peptidase-4 (DPP-4) | Enzyme inhibition | Competitive inhibition | 62 nM (KR-62436 analog) | [2] |
| Colorectal carcinoma (HCT116) | In vitro cytotoxicity | Apoptosis induction | 6.76 μg/mL (Analog 7f) | [7] |
| Lung carcinoma (A549) | In vitro cytotoxicity | Growth inhibition | 193.93 μg/mL (Analog 7f) | [7] |
| Caspase-9 activation | Enzymatic assay | Activation (3.8-fold) | 15 μM | [7] |
Structural-activity analysis indicates that the pyrazole's N1 nitrogen participates in critical hydrogen bonding with backbone amides in the kinase hinge region, while C4 substituents modulate hydrophobic pocket penetration. The ethylamino linker in 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)nicotinonitrile permits optimal positioning for simultaneous engagement of both catalytic and regulatory domains, significantly enhancing target specificity over first-generation inhibitors. Molecular dynamics simulations demonstrate that pyrazole-containing inhibitors maintain protein-ligand complex stability for >20ns with RMSD <2Å, explaining their sustained biological effects [1] [8].
The strategic fusion of nicotinonitrile and pyrazole frameworks represents a broader paradigm shift toward polypharmacology in oncology drug development. Recent advances highlight three significant trends:
Table 3: Synthetic Accessibility of Nicotinonitrile-Pyrazole Building Blocks
| Chemical Precursor | CAS Number | Vendor | Purity | Pricing (1g scale) |
|---|---|---|---|---|
| 2-(1H-Pyrazol-1-yl)nicotinonitrile | 1152822-31-5 | Santa Cruz Biotechnology | >97% | $334.00 |
| 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone | 706819-66-1 | Ambeed | >95% | Inquiry-based |
| 3-(1H-Indol-3-yl)-3-oxopropanenitrile | - | Synthetic intermediate | >90% | Laboratory-scale |
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups on the pyrazole ring (e.g., -NO₂ at C4 position) significantly enhance cytotoxic potency (IC₅₀ 6.76μg/mL vs 202.08μg/mL for methoxy-substituted analogs). This effect correlates with increased electrophilicity of the enone system, facilitating Michael addition with biological nucleophiles. Molecular docking confirms that nitro-substituted derivatives form additional hydrogen bonds with Thr260 and Gly262 in the p53 binding pocket (-8.2 kcal/mol binding energy). The integration of computational design, efficient synthesis, and biological evaluation establishes a robust platform for developing next-generation targeted therapies with improved therapeutic indices [6] [7].
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 29267-10-5